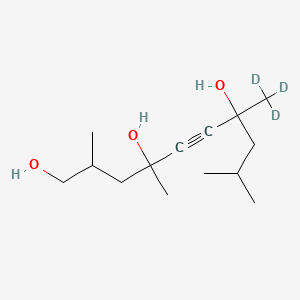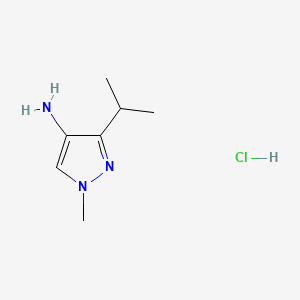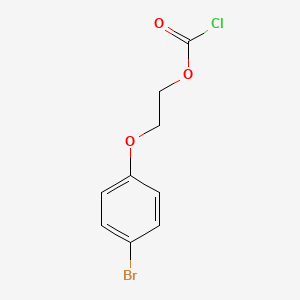
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2H3)methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol, also known as 7-methyl-2,4,9-trimethyldec-5-yne-1,4,7-triol or simply 7-methyl-triol, is a synthetic compound with a wide range of potential applications in the scientific research field. It is a highly reactive compound that can be used in a variety of laboratory experiments, including synthesis and biochemical research, and has been studied extensively in recent years.
科学研究应用
7-methyl-triol has been studied extensively in recent years and has been found to have a wide range of potential applications in the scientific research field. It has been used in the synthesis of a variety of compounds, such as peptides and nucleosides, and can be used to study enzyme kinetics and other biochemical processes. It has also been used to study the effects of various drugs on the body, as well as to study the effects of different environmental conditions on biochemical reactions.
作用机制
7-methyl-triol is a highly reactive compound that can react with a variety of molecules. It has been found to react with nucleophiles, such as amines, thiols, and hydroxyls, as well as electrophiles, such as aldehydes and ketones. The reaction is believed to occur via a nucleophilic addition-elimination reaction, in which the nucleophile attacks the electrophile, forming an intermediate. The intermediate then undergoes an elimination reaction, releasing the product.
Biochemical and Physiological Effects
7-methyl-triol has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and acetylcholinesterase, and has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the body’s immune system, as well as on the activity of certain neurotransmitters.
实验室实验的优点和局限性
7-methyl-triol is a highly reactive compound that can be used in a variety of laboratory experiments. It has a number of advantages, such as its high reactivity and its relatively low cost. However, it also has a number of limitations, such as its potential to react with other molecules and its potential to be toxic. It is important to take these potential limitations into account when using 7-methyl-triol in laboratory experiments.
未来方向
7-methyl-triol has a wide range of potential applications in the scientific research field and is a highly reactive compound that can be used in a variety of laboratory experiments. There are a number of potential future directions for research involving 7-methyl-triol, including further studies into its biochemical and physiological effects, its potential applications in drug design, and its potential to be used in the synthesis of new compounds. Additionally, further research into the reaction mechanism of 7-methyl-triol and its potential toxicity is needed in order to better understand and utilize this compound.
合成方法
7-methyl-triol is a highly reactive compound that can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-4-methylpent-3-ene-1,4,7-triol with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction is exothermic and can be catalyzed by various catalysts, such as tetrabutylammonium bromide or sodium bicarbonate. The reaction yields 7-methyl-triol in high yields and is relatively simple to perform.
属性
IUPAC Name |
2,4,9-trimethyl-7-(trideuteriomethyl)dec-5-yne-1,4,7-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-11(2)8-13(4,16)6-7-14(5,17)9-12(3)10-15/h11-12,15-17H,8-10H2,1-5H3/i4D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEXYUHWHUZSBY-GKOSEXJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC(C)C)(C#CC(C)(CC(C)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)





![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)

![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)
